![molecular formula C24H28ClN5OS B282695 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B282695.png)
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a novel compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes, including cyclooxygenase-2 and lipoxygenase. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory and antitumor properties.
Biochemical and Physiological Effects:
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been shown to exhibit significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit potent antifungal activity against various fungal strains. This compound has also been shown to exhibit anti-inflammatory activity, which may be beneficial for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone in laboratory experiments include its potent activity against cancer cells and fungi, as well as its anti-inflammatory properties. Additionally, this compound has been shown to exhibit low toxicity, which may make it a suitable candidate for further development as a therapeutic agent. However, the limitations of using this compound in laboratory experiments include its limited solubility and stability, which may make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. One potential direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent for the treatment of various diseases. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been synthesized through various methods, including the use of microwave irradiation, solvent-free conditions, and the use of catalysts. One of the most efficient methods for the synthesis of this compound is through the use of microwave irradiation, which has been shown to significantly reduce the reaction time and increase the yield of the product.
Aplicaciones Científicas De Investigación
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit significant anti-inflammatory, antitumor, and antifungal activities. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and fungal infections.
Propiedades
Fórmula molecular |
C24H28ClN5OS |
|---|---|
Peso molecular |
470 g/mol |
Nombre IUPAC |
1-(4-benzylpiperazin-1-yl)-2-[[5-(3-chloro-4-methylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C24H28ClN5OS/c1-3-30-23(20-10-9-18(2)21(25)15-20)26-27-24(30)32-17-22(31)29-13-11-28(12-14-29)16-19-7-5-4-6-8-19/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Clave InChI |
YDFFSFWFLLAVBM-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC(=C(C=C4)C)Cl |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC(=C(C=C4)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



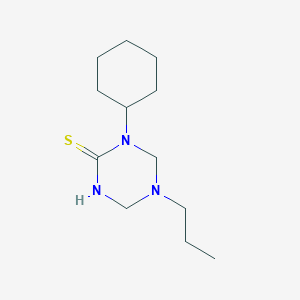

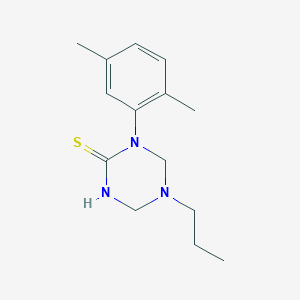
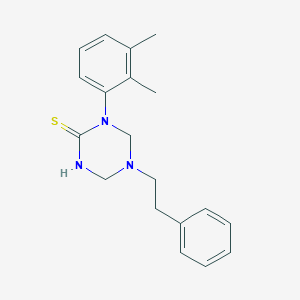
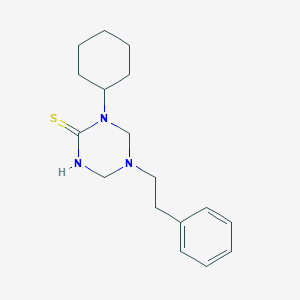
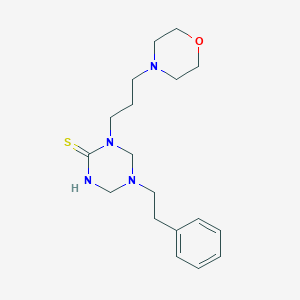
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)

